Boc-Ser(Fmoc-Thr(tBu))-OH
Overview
Description
Boc-Ser(Fmoc-Thr(tBu))-OH is a compound used in peptide synthesis. It is a protected form of serine and threonine, where Boc (tert-butyloxycarbonyl) protects the serine, Fmoc (9-fluorenylmethyloxycarbonyl) protects the threonine, and tBu (tert-butyl) protects the hydroxyl group of threonine. This compound is crucial in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Ser(Fmoc-Thr(tBu))-OH typically involves solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. The process begins with the attachment of the first amino acid to a solid resin. The Fmoc group is removed using a base such as piperidine, allowing the next amino acid to be added. The Boc group is removed using trifluoroacetic acid (TFA), and the tBu group is also removed using TFA .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yields and purity. The use of green solvents and environmentally friendly practices is becoming more common to reduce the environmental impact of peptide synthesis .
Chemical Reactions Analysis
Types of Reactions
Boc-Ser(Fmoc-Thr(tBu))-OH undergoes several types of reactions, including:
Deprotection Reactions: Removal of Boc, Fmoc, and tBu groups using TFA and piperidine.
Coupling Reactions: Formation of peptide bonds between amino acids using coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, TFA for Boc and tBu removal.
Coupling: HBTU or DIC in the presence of a base like N-methylmorpholine (NMM).
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, depending on the amino acids used in the synthesis. The final product is a peptide with the desired sequence and functional groups .
Scientific Research Applications
Boc-Ser(Fmoc-Thr(tBu))-OH is widely used in scientific research, particularly in the fields of:
Chemistry: For the synthesis of complex peptides and proteins.
Biology: In the study of protein-protein interactions and enzyme functions.
Medicine: For the development of peptide-based drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of Boc-Ser(Fmoc-Thr(tBu))-OH involves the stepwise addition of amino acids to a growing peptide chain. The protecting groups (Boc, Fmoc, and tBu) prevent unwanted side reactions during the synthesis. The removal of these groups at specific stages allows for the controlled formation of peptide bonds, leading to the desired peptide sequence .
Comparison with Similar Compounds
Similar Compounds
Boc-Ser(Fmoc-Thr)-OH: Similar but lacks the tBu protection on the threonine hydroxyl group.
Boc-Ser(Fmoc-Ser(tBu))-OH: Similar but uses serine instead of threonine.
Boc-Thr(Fmoc-Thr(tBu))-OH: Similar but uses threonine instead of serine.
Uniqueness
Boc-Ser(Fmoc-Thr(tBu))-OH is unique due to its specific combination of protecting groups, which allows for precise control during peptide synthesis. The presence of both Boc and Fmoc groups provides flexibility in the synthesis process, making it suitable for a wide range of applications .
Properties
IUPAC Name |
(2S)-3-[(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40N2O9/c1-18(41-30(2,3)4)25(27(36)39-17-24(26(34)35)32-29(38)42-31(5,6)7)33-28(37)40-16-23-21-14-10-8-12-19(21)20-13-9-11-15-22(20)23/h8-15,18,23-25H,16-17H2,1-7H3,(H,32,38)(H,33,37)(H,34,35)/t18-,24+,25+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVNKKGJONCZQB-YWWLGCSWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OCC(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40N2O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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